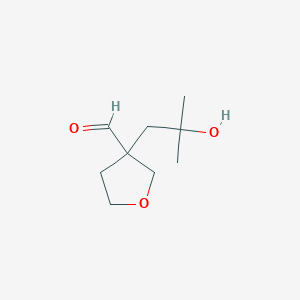
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxolane ring, a hydroxy group, and an aldehyde group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde typically involves the reaction of 2-methyl-2-propanol with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carboxylic acid.
Reduction: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carboxylic acid
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-methanol
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-amine
Comparison: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs with carboxylic acid, alcohol, or amine groups. This uniqueness makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(2-hydroxy-2-methylpropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-8(2,11)5-9(6-10)3-4-12-7-9/h6,11H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IICRYLUGVUKERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1(CCOC1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)


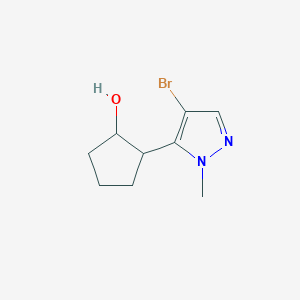

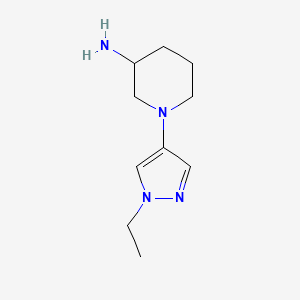
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
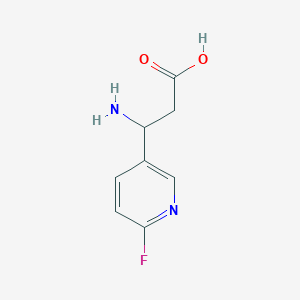
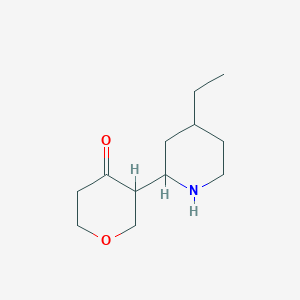
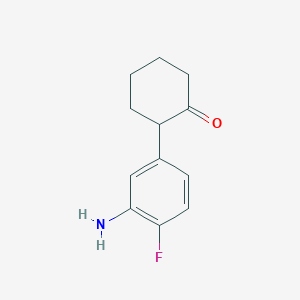
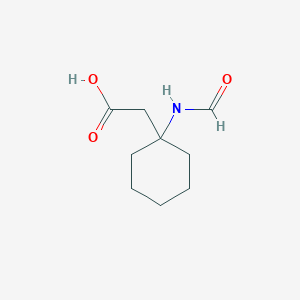
amine](/img/structure/B15272717.png)
